

# Application Notes and Protocols: Nacubactam Assays for Beta-Lactamase Inhibition

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nacubactam** is a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor currently under investigation for the treatment of infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1] It exhibits a distinctive dual mechanism of action. Firstly, it is a potent inhibitor of a wide range of serine  $\beta$ -lactamases, including Ambler Class A, Class C, and some Class D enzymes.[2][3] This protective mechanism prevents the degradation of partner  $\beta$ -lactam antibiotics. Secondly, **nacubactam** possesses intrinsic antibacterial activity through the inhibition of penicillin-binding protein 2 (PBP2) in Enterobacteriaceae, which can enhance the efficacy of co-administered  $\beta$ -lactams.[2][4] This unique profile makes **nacubactam** a promising candidate for combination therapy against multidrug-resistant Gram-negative bacteria.

These application notes provide a summary of the inhibitory activity of **nacubactam** against various  $\beta$ -lactamases and detailed protocols for assessing its inhibitory potential in a laboratory setting.

## **Data Presentation: Nacubactam Inhibitory Activity**

The inhibitory activity of **nacubactam** against a panel of clinically relevant  $\beta$ -lactamases is summarized below. The data is presented as the half-maximal inhibitory concentration (IC50)



and the apparent inhibition constant (Ki app), providing a quantitative measure of **nacubactam**'s potency.

Table 1: Inhibitory Activity (IC50) of **Nacubactam** against Class A β-Lactamases

β-Lactamase	Variant	IC50 (μM)	Reference
KPC-2	Wild-Type	66	[1]
KPC-2	K234R Variant	781	[1]
KPC-2	S130G Variant	> 2600	[5]

Table 2: Inhibitory Activity (IC50) of **Nacubactam** against Class D β-Lactamases

β-Lactamase	Variant	IC50 (μM)	Reference
OXA-48	Wild-Type	19.91	[6]
OXA-163	-	1.23	[6]
OXA-405	-	10.60	[6]

Table 3: Kinetic Parameters of Nacubactam Inhibition against KPC-2

β-Lactamase	Variant	Кі арр (µМ)	k2/K (M <sup>-1</sup> s <sup>-1</sup> )	Reference
KPC-2	Wild-Type	31 ± 3	5815 ± 582	[7]
KPC-2	K234R Variant	270 ± 27	247 ± 25	[7]

## **Experimental Protocols**

## Protocol 1: Determination of IC50 for Nacubactam against Serine β-Lactamases

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **nacubactam** against purified  $\beta$ -lactamase enzymes or periplasmic extracts containing the enzyme of interest, using the chromogenic substrate nitrocefin.



#### Materials:

- Purified β-lactamase enzyme or periplasmic extract
- Nacubactam stock solution (in DMSO or aqueous buffer)
- Nitrocefin solution (typically 100 μM in assay buffer)
- Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microtiter plates
- Microplate reader capable of measuring absorbance at 490 nm

#### Procedure:

- Enzyme Preparation: Dilute the purified β-lactamase or periplasmic extract in Assay Buffer to a concentration that yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.
- Inhibitor Dilution Series: Prepare a serial dilution of nacubactam in Assay Buffer. The
  concentration range should typically span from at least 100-fold below to 100-fold above the
  expected IC50.
- Assay Setup:
  - In a 96-well plate, add a fixed volume of the diluted enzyme to each well.
  - Add an equal volume of the nacubactam dilution series to the respective wells.
  - Include control wells with enzyme and Assay Buffer (no inhibitor) and wells with Assay Buffer only (blank).
- Pre-incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a
  defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Initiate the reaction by adding a fixed volume of the nitrocefin substrate solution to all wells.



- Absorbance Measurement: Immediately begin monitoring the change in absorbance at 490
   nm over time using a microplate reader in kinetic mode.
- Data Analysis:
  - Calculate the initial reaction velocity (rate of change in absorbance) for each nacubactam concentration.
  - Plot the initial velocity against the logarithm of the **nacubactam** concentration.
  - Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value.

## Protocol 2: Determination of Kinetic Parameters (Ki) for Nacubactam

This protocol outlines a method to determine the apparent inhibition constant (Ki app) and the second-order acylation rate constant (k2/K) for **nacubactam**, providing deeper insights into its mechanism of inhibition. This often involves monitoring the progressive inhibition of the enzyme over time.

#### Materials:

- Purified β-lactamase enzyme
- Nacubactam stock solution
- Nitrocefin solution
- Assay Buffer
- Spectrophotometer or microplate reader with kinetic measurement capabilities

#### Procedure:

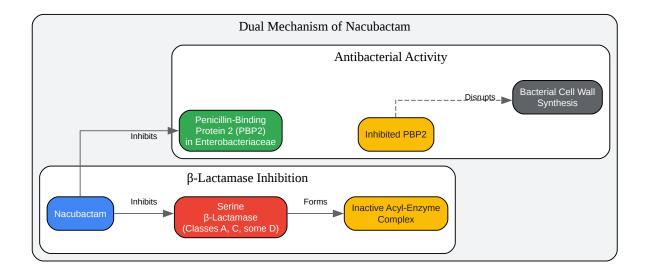
 Enzyme and Substrate Preparation: Prepare the β-lactamase and nitrocefin solutions in Assay Buffer as described in Protocol 1. The nitrocefin concentration should ideally be at or below its Michaelis-Menten constant (Km) for the specific enzyme.



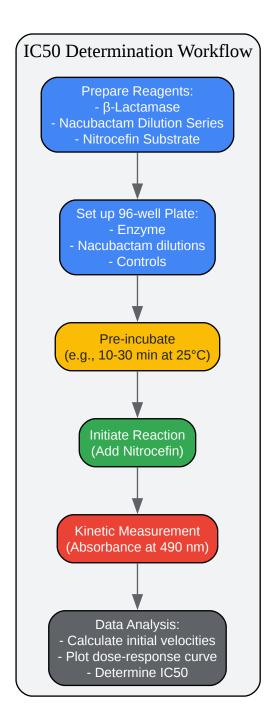
- Kinetic Measurements:
  - In a cuvette or microplate well, mix the Assay Buffer and the nitrocefin substrate.
  - Add a specific concentration of **nacubactam**.
  - Initiate the reaction by adding the β-lactamase enzyme.
  - Immediately monitor the hydrolysis of nitrocefin by recording the absorbance at 490 nm over time.
- Repeat for Multiple Concentrations: Repeat step 2 for a range of nacubactam concentrations.
- Data Analysis:
  - The resulting progress curves will show a time-dependent decrease in the rate of nitrocefin hydrolysis as the enzyme is inactivated by nacubactam.
  - Analyze the progress curves using specialized kinetic software (e.g., by fitting to equations for slow-binding inhibition) to determine the pseudo-first-order rate constant of inactivation (kobs) for each **nacubactam** concentration.
  - Plot kobs versus the nacubactam concentration. The resulting plot can be fitted to an appropriate model (e.g., a linear or hyperbolic equation) to determine the Ki app and k2/K values.

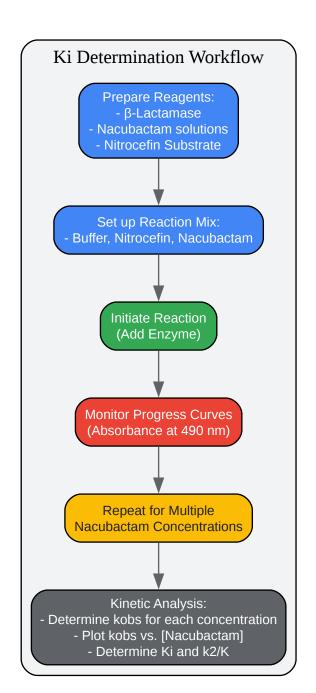
### **Visualizations**











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